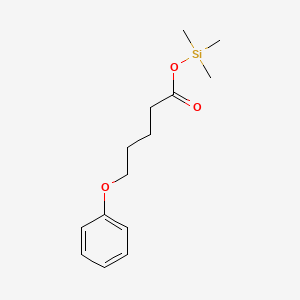

Trimethylsilyl 5-phenoxypentanoate

Description

Properties

CAS No. |

21273-11-0 |

|---|---|

Molecular Formula |

C14H22O3Si |

Molecular Weight |

266.41 g/mol |

IUPAC Name |

trimethylsilyl 5-phenoxypentanoate |

InChI |

InChI=1S/C14H22O3Si/c1-18(2,3)17-14(15)11-7-8-12-16-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |

InChI Key |

FMBUOKNNTGQTNQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol Derivatives with Bromoalkanoates

A key step in the synthesis involves the alkylation of phenol with a bromoalkanoate derivative. For example, ethyl 5-bromovalerate can be reacted with phenol or substituted phenols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~50 °C) overnight. This reaction forms ethyl 5-phenoxypentanoate intermediates in high yield.

Introduction of the Trimethylsilyl Group

The trimethylsilyl group is typically introduced via silylation of an alkyne or hydroxyl precursor. In the context of related compounds, trimethylsilyl acetylene can be used in Sonogashira coupling reactions with aryl bromides to form TMS-protected alkynes. Subsequent removal of TMS groups can be controlled using fluoride sources like potassium fluoride (KF) in ethanol.

For Trimethylsilyl 5-phenoxypentanoate, the TMS group may be installed directly on the carboxylate or hydroxyl functional group via reaction with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine under anhydrous conditions.

Esterification and Saponification

The ester function is often introduced by esterification of the corresponding acid with ethanol or by using ethyl esters as starting materials. Saponification (hydrolysis of esters) can be employed to convert esters to acids if needed, using sodium hydroxide (NaOH) in aqueous or dioxane/water mixtures.

Representative Synthetic Route (Based on Analogous Compounds)

A representative synthetic route inspired by related compounds (e.g., from patent WO2014209034A1 and academic sources) is as follows:

- Alkylation Step: React phenol with ethyl 5-bromovalerate in DMF with K2CO3 at 50 °C overnight to yield ethyl 5-phenoxypentanoate.

- Silylation Step: Subject the intermediate to silylation using trimethylsilyl chloride (TMSCl) and triethylamine in anhydrous solvent to form the trimethylsilyl ester.

- Purification: Purify the product by column chromatography or recrystallization.

- Optional Hydrolysis: If needed, saponify the ester under basic conditions to obtain the acid form, then re-esterify with TMSCl if necessary.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Phenol + Ethyl 5-bromovalerate + K2CO3 | DMF | 50 °C | Overnight | High (>80%) | Base-mediated nucleophilic substitution |

| Silylation | TMSCl + Triethylamine | Anhydrous solvent | 0–25 °C | 1–3 hours | Moderate to High | Anhydrous conditions critical |

| Saponification (opt) | NaOH aqueous/dioxane | Dioxane/water | Room temp to 50 °C | 1–2 hours | High | Converts ester to acid |

| Purification | Column chromatography / recrystallization | Various solvents | Ambient | Variable | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 5-phenoxypentanoate undergoes various chemical reactions, including:

Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 5-phenoxypentanoic acid.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: While the compound itself is relatively inert to oxidation and reduction, the phenoxy group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.

Substitution: Reagents such as halides or alkoxides can facilitate substitution reactions.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

Hydrolysis: 5-Phenoxypentanoic acid

Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl 5-phenoxypentanoate is utilized in several scientific research fields:

Chemistry: Used as a protecting group for alcohols and carboxylic acids in multi-step organic syntheses.

Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

Medicine: Investigated for its potential in drug delivery systems due to its ability to protect sensitive functional groups.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which trimethylsilyl 5-phenoxypentanoate exerts its effects involves the formation of a stable silyl ether or ester bond. This bond can be cleaved under specific conditions, allowing for the controlled release of the protected functional group. The molecular targets include hydroxyl and carboxyl groups, and the pathways involved typically include nucleophilic attack and subsequent elimination reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between trimethylsilyl 5-phenoxypentanoate and related compounds:

*Note: Estimated molecular weight for this compound is based on structural similarity to .

Key Observations:

Ketone-containing analogs (e.g., ) exhibit reduced steric hindrance compared to esters, enhancing reactivity in nucleophilic additions or condensations.

Role of the TMS Group :

Physicochemical and Functional Differences

Thermal Stability and Volatility:

- Trimethylsilyl esters (e.g., ) demonstrate higher thermal stability than their underivatized counterparts, critical for high-temperature GC applications.

- The ketone derivative () has a significantly lower molecular weight (158.31 g/mol) and higher volatility compared to ester analogs, favoring its use in rapid GC analysis .

Q & A

Q. Methodological Answer :

- <sup>1</sup>H NMR :

- TMS Group : Sharp singlet at δ 0.1–0.3 ppm (9H, Si(CH₃)₃).

- Phenoxy Aromatic Protons : Multiplet at δ 6.8–7.3 ppm (5H, C₆H₅O).

- Pentanoate Chain :

- δ 1.5–1.7 ppm (m, 2H, CH₂),

- δ 2.3–2.5 ppm (t, 2H, COO-adjacent CH₂).

- <sup>13</sup>C NMR :

- Si(CH₃)₃ at δ 1–3 ppm.

- Ester carbonyl at δ 170–175 ppm.

- HRMS : Exact mass calculated for C₁₄H₂₂O₃Si ([M+H]⁺): 278.1345. Use electrospray ionization (ESI) in positive mode .

Validation : Structural analogs like Trimethylsilyl 5-(2-methoxyphenyl)pentanoate confirm these spectral patterns .

What factors influence the stability of this compound, and how can degradation be mitigated?

Q. Advanced Research Considerations :

- Moisture Sensitivity : Hydrolysis of the TMS group occurs rapidly in aqueous media. Solution : Store under inert gas (Ar/N₂) with molecular sieves.

- Thermal Stability : Decomposition observed >120°C. Mitigation : Use low-temperature reactions (e.g., <80°C) and avoid prolonged heating .

- Light-Induced Reactions : TMS esters may undergo photolytic cleavage. Precaution : Use amber glassware and limit UV exposure.

Data Contradiction Note : Stability varies across studies due to differences in purity (e.g., residual acid catalysts accelerate hydrolysis). Always confirm purity via HPLC before stability assays .

What analytical challenges arise in quantifying this compound via GC-MS, and how are they resolved?

Q. Methodological Answer :

- Challenge 1 : Low volatility of underivatized compounds.

- Challenge 2 : Matrix interference in biological or environmental samples.

- Solution : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Quantification : Use internal standards (e.g., deuterated TMS esters) to correct for derivatization efficiency .

Case Study : TMS oxime derivatization protocols for polar metabolites validate this approach .

How should researchers resolve discrepancies in reported spectral data for this compound?

Q. Advanced Data Analysis :

- Cross-Validation : Compare NMR, IR, and X-ray crystallography (if available) to confirm structural assignments.

- Parameter Variability : Differences in solvent (CDCl₃ vs. DMSO-d₆) or temperature can shift peaks. Re-run spectra under standardized conditions .

- Contamination Check : Impurities (e.g., unreacted acid) alter spectral profiles. Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity .

Example : Inconsistent <sup>13</sup>C NMR carbonyl signals may arise from residual moisture; ensure absolute anhydrous conditions during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.